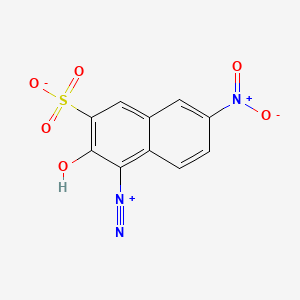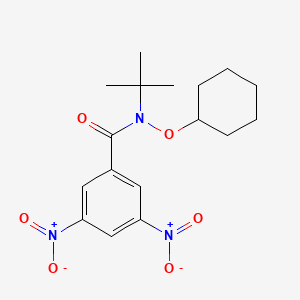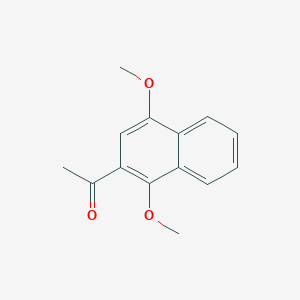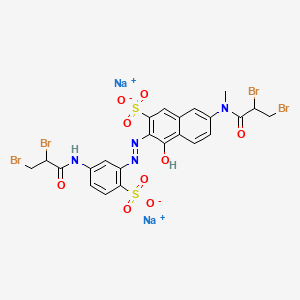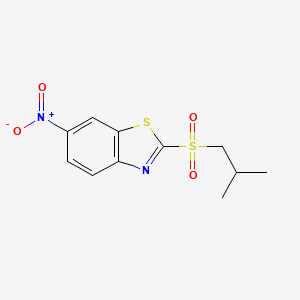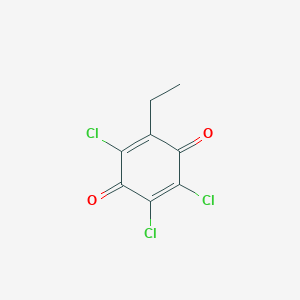
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione is a chemical compound characterized by its unique structure, which includes three chlorine atoms and an ethyl group attached to a cyclohexadiene ring
Métodos De Preparación
The synthesis of 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of ethylcyclohexadiene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination at the desired positions. Industrial production methods may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yield and purity.
Análisis De Reacciones Químicas
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include halogens, hydrogen halides, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the ethyl group creates a highly reactive platform due to electronic and steric effects. These groups act as electrophilic centers, attracting nucleophilic species, which can lead to various addition and substitution reactions. The compound’s reactivity is further enhanced by the conjugated diene system, which facilitates interactions with other molecules.
Comparación Con Compuestos Similares
Similar compounds to 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione include:
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: Differing by the presence of an additional chlorine atom.
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: Fluorine atoms replace chlorine atoms, leading to different reactivity and properties.
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Methyl groups instead of chlorine atoms, resulting in different chemical behavior
Propiedades
Número CAS |
65824-98-8 |
|---|---|
Fórmula molecular |
C8H5Cl3O2 |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
2,3,5-trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H5Cl3O2/c1-2-3-4(9)8(13)6(11)5(10)7(3)12/h2H2,1H3 |
Clave InChI |
NVAUBJHBSGBOGS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


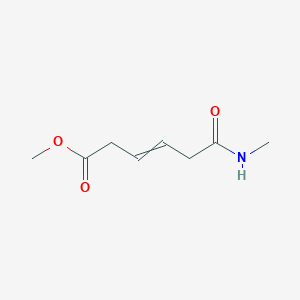
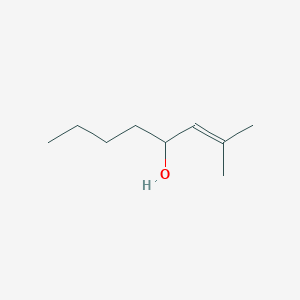
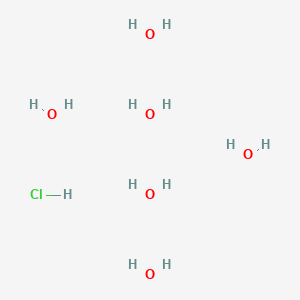
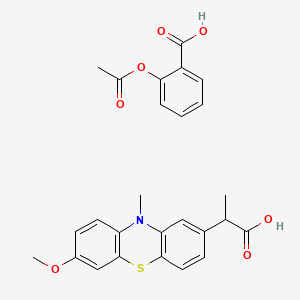
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)
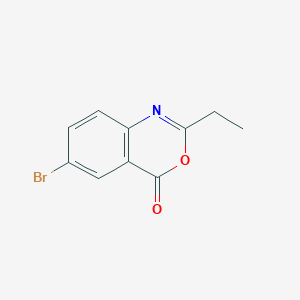
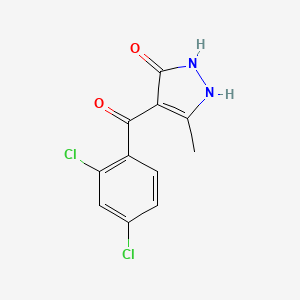
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
